2-(3-(4-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include information about its discovery or synthesis .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can provide insights into its reactivity and potential uses .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. These properties can influence how the compound is stored, handled, and used .Scientific Research Applications
Anticancer Activity
Compounds with ureido-substituted groups, similar to the one , have been studied for their potential as anticancer agents. They target critical tumor angiogenesis and proliferation pathways by inhibiting various signaling processes .
Antimicrobial Activity
Ureido derivatives have also been evaluated for their anti-inflammatory and antimicrobial activities, including anti-bacterial and anti-fungal properties .
Gastric Acid Antisecretory Agent
A compound with a ureido group has been documented as useful in acting as a gastric acid antisecretory agent .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-9(2)8-18-14(22)13-10(3)19-16(24-13)21-15(23)20-12-6-4-11(17)5-7-12/h4-7,9H,8H2,1-3H3,(H,18,22)(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDLVOIFTIGRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide |
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